N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a combination of benzimidazole, tetrazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole . The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide . The final step involves coupling the benzimidazole and tetrazole intermediates with a pyridine derivative under specific reaction conditions, such as the use of a dehydrating agent like polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole moiety and exhibit similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.
Pyridine Derivatives: Nicotinamide and pyridoxine are examples of pyridine-containing compounds with important biological roles.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13N7O |
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Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C15H13N7O/c23-15(10-6-8-22-14(9-10)19-20-21-22)16-7-5-13-17-11-3-1-2-4-12(11)18-13/h1-4,6,8-9H,5,7H2,(H,16,23)(H,17,18) |
InChI Key |
QHGMRUYRWKZQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
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